6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound’s structure features a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
The synthesis of 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting ethyl acetoacetate with 2-aminopyridine in the presence of a suitable catalyst . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound shares a similar structure but differs in the position of the nitrogen atom and the fused ring system.
1,6-Naphthyridine derivatives: These compounds exhibit a wide range of biological activities and are used in various medicinal applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-ethyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-13-4-3-9-7(6-13)5-8(11(15)16)10(14)12-9/h5H,2-4,6H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
FZBPFHMLLLYQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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